N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
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Overview
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a complex organic compound that features a unique combination of a dioxin, pyrazine, and thiazole moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the dioxin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the pyrazine ring: Pyrazine derivatives are often synthesized via condensation reactions.
Construction of the thiazole ring: Thiazole rings can be formed through cyclization reactions involving thiourea and α-haloketones.
Coupling reactions: The final step often involves coupling the different moieties together using amide bond formation reactions, typically under conditions involving coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the above synthetic routes to improve yield and scalability. This often includes the use of automated synthesizers and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be susceptible to oxidation reactions, especially at the dioxin and thiazole moieties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide: can be compared with other compounds containing dioxin, pyrazine, or thiazole moieties.
Unique Features: The combination of these three moieties in a single molecule is relatively unique, potentially offering distinct chemical and biological properties.
List of Similar Compounds
Dioxin derivatives: Compounds containing the dioxin ring.
Pyrazine derivatives: Compounds with a pyrazine ring.
Thiazole derivatives: Compounds featuring a thiazole ring.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-15(12-9-24-16(20-12)11-8-17-3-4-18-11)19-10-1-2-13-14(7-10)23-6-5-22-13/h1-4,7-9H,5-6H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEUKEGINHEXHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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